molecular formula C12H18N2O B1276025 1-(4-Morpholin-4-yl-phenyl)-ethylamine CAS No. 728024-36-0

1-(4-Morpholin-4-yl-phenyl)-ethylamine

Cat. No. B1276025
M. Wt: 206.28 g/mol
InChI Key: NQOHGGYEBXCWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves various chemical reactions to introduce the morpholine moiety and other substituents to the core structure. For instance, the synthesis of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists included the use of small cyclic amines, such as morpholine, and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R . Similarly, high-quality single crystals of a compound containing the morpholine group were grown using the slow evaporation method, indicating the versatility of morpholine in synthesis . Another study reported the electrochemical synthesis of a dihydroquinolinyl-morpholine derivative, showcasing an alternative method for constructing morpholine-containing compounds .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of these compounds, revealing details such as the presence of two crystallographically independent molecules in different orientations and the stability of the molecules in the unit cell due to weak interactions . The crystal structure of another morpholine derivative was solved, showing a chair conformation of the morpholinium group and specific dihedral angles between functional groups .

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions. For example, the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride resulted in the synthesis of a compound with potential biological activity . The formation of tertiary aminoalkanol hydrochlorides from amino ketones through nucleophilic addition of Grignard reagents followed by conversion to hydrochlorides is another example of the chemical reactivity of morpholine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoluminescence analysis of an enantiopure morpholine derivative revealed blue and green emission bands, indicating its potential for optical applications . The logP value, a measure of lipophilicity, was determined for a dihydropyridine morpholine derivative, providing insight into its pharmacokinetic properties . Additionally, the antimicrobial and antitumor activities of these compounds have been evaluated, demonstrating their potential in medicinal chemistry .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

A study investigated the enzyme inhibitory and antimicrobial activities of derivatives of 1-(4-Morpholin-4-yl-phenyl)-ethylamine. It focused on the inhibitory potential of these compounds on acetylcholinesterase, monoamine oxidase, cyclooxygenase enzymes, and their antimicrobial effects, suggesting potential applications in treating inflammatory diseases and microbial infections (Can et al., 2017).

Synthesis and Structural Characterization

Another study involved the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was synthesized, characterized, and its structure confirmed by crystal X-ray diffraction. It also showed significant antimicrobial and anti-TB activity (Mamatha S.V et al., 2019).

Anticancer Potential

A novel compound, 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, was synthesized and characterized. It demonstrated antimicrobial activity and potential as an inhibitor of heat shock protein 90, indicating possible applications in cancer therapy (Ranjith et al., 2014).

Chemical Synthesis Techniques

Research has been conducted on the Wittig–SNAr reactions, where derivatives including morpholine were synthesized with high stereoselectivity. Such compounds are intermediates in the synthesis of kinase inhibitors, highlighting their potential in drug development (Xu et al., 2015).

Design and Synthesis for Anti-Breast Cancer Agents

A study focused on designing and synthesizing a benzenesulfonamide derivative incorporating morpholine for anti-breast cancer activity. The compound demonstrated significant activity against breast cancer cells and was supported by molecular docking studies (Kumar et al., 2021).

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHGGYEBXCWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406723
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholin-4-yl-phenyl)-ethylamine

CAS RN

728024-36-0
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine
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